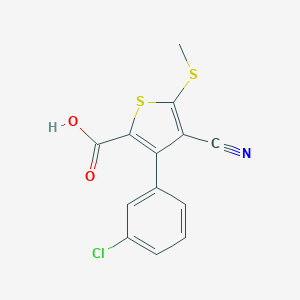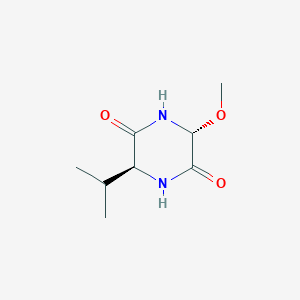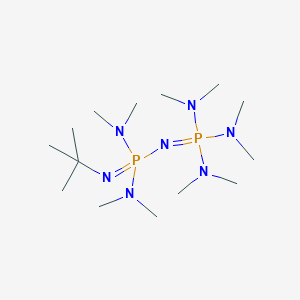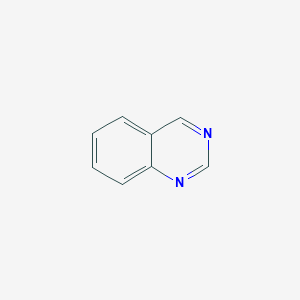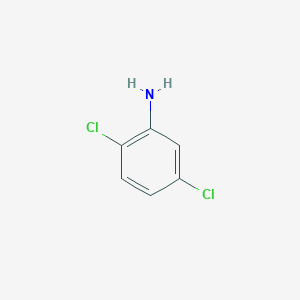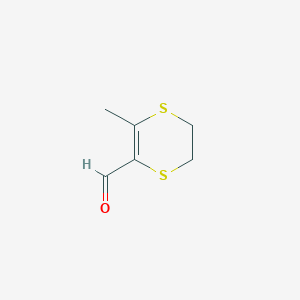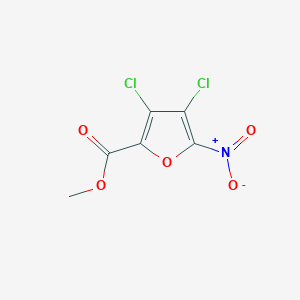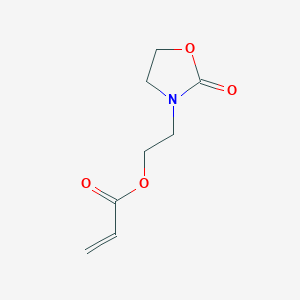![molecular formula C18H20ClN B050474 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride CAS No. 113009-52-2](/img/structure/B50474.png)
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been extensively studied for its potential applications in various fields of science. It has shown promising results as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological and environmental samples. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has also been investigated as a potential anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been studied for its potential use as a chiral ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is not fully understood, but studies have suggested that it may act as a metal ion chelator, leading to the generation of reactive oxygen species and subsequent apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to bind to the G-quadruplex structure of DNA, which may contribute to its anti-tumor activity.
Effets Biochimiques Et Physiologiques
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as its potential as a fluorescent probe for metal ion detection. However, its effects in vivo have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is its potential as a fluorescent probe for metal ion detection, which could have important applications in environmental and biological research. Additionally, its anti-tumor activity has shown promise in vitro. However, its effects in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride. One area of interest is its potential as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand its mechanism of action and potential as an anti-tumor agent. Finally, its potential as a fluorescent probe for metal ion detection could have important applications in environmental and biological research.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride involves the condensation of 2-acetylnaphthalene with 1-methyl-4-piperidone, followed by reduction and quaternization with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propriétés
Numéro CAS |
113009-52-2 |
|---|---|
Nom du produit |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride |
Formule moléculaire |
C18H20ClN |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C18H19N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-11H,12-14H2,1H3;1H/b10-9+; |
Clé InChI |
BAFXKXJMUGMXJC-RRABGKBLSA-N |
SMILES isomérique |
CN1CCC(=CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
SMILES canonique |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Synonymes |
1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride B 115 B-115 B115 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
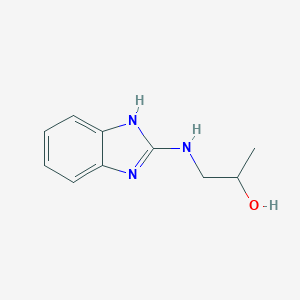
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
